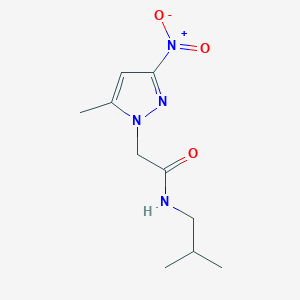
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is also known as IBPN or Isobutyl 5-methyl-3-nitro-1H-pyrazole-1-acetamide.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound interacts with the target molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to the inhibition of the target molecule's activity, resulting in the desired effect.
Biochemical and Physiological Effects
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, it has been tested for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its high purity and stability, which makes it suitable for various lab experiments. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Future Directions
There are several future directions for the research on N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential use as a fluorescent probe for the detection of other biomolecules in biological systems. Additionally, further research can be conducted to optimize the synthesis method to achieve higher yields and purity of the final product.
In conclusion, N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
The synthesis of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a multistep process that involves the reaction of isobutylamine and ethyl acetoacetate in the presence of a base to obtain N-isobutyl-3-oxobutylamide. The nitration of this intermediate with nitric acid and acetic anhydride yields N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a corrosion inhibitor for steel in acidic media. This compound has also been tested for its antimicrobial activity against various bacterial strains. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7(2)5-11-10(15)6-13-8(3)4-9(12-13)14(16)17/h4,7H,5-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGJZHTTDFNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)